molecular formula C10H20N2O2 B2495944 [3-(Morpholin-4-yl)oxan-3-yl]methanamine CAS No. 1342150-86-0

[3-(Morpholin-4-yl)oxan-3-yl]methanamine

Cat. No. B2495944
CAS RN: 1342150-86-0
M. Wt: 200.282
InChI Key: JOUAIBFJKJTHPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multiple steps, including condensation, rearrangement, and nucleophilic substitution reactions. For instance, a related compound, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a series of steps including rearrangement, condensation, and nucleophilic substitution, highlighting the complex synthesis routes possible for such compounds (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of morpholine rings, which can adopt chair conformations, and are often linked to various functional groups through carbon chains. X-ray diffraction studies have been employed to confirm the structure of compounds such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealing intricate details about their crystal systems and molecular conformations (Prasad et al., 2018).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including recyclization and nucleophilic displacement, leading to the formation of new compounds with different properties. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to recyclization products demonstrating the chemical versatility of these compounds (Chumachenko et al., 2015).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents present on the morpholine ring. Studies on compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have revealed insights into their solubility in organic solvents and crystal systems, which are essential for their practical applications (Mamatha S.V et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of morpholine derivatives, including "[3-(Morpholin-4-yl)oxan-3-yl]methanamine," involves complex chemical reactions that yield compounds with significant pharmacological potential. For instance, the efficient synthesis of quinazoline-based ruthenium complexes from commercially available glycine demonstrates the versatility of morpholine derivatives in catalysis and transfer hydrogenation reactions, showcasing their chemical utility (Şemistan Karabuğa et al., 2015). Furthermore, the novel synthesis of cis-3,5-disubstituted morpholine derivatives highlights the compound's role in the development of new synthetic methodologies (M. D’hooghe et al., 2006).

Biological and Pharmacological Activities

Morpholine derivatives have shown a wide range of biological and pharmacological activities. Their role in antimicrobial activities has been highlighted through the synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, which demonstrated moderate to very good antibacterial and antifungal activities (K D Thomas et al., 2010). Additionally, morpholine derivatives have been identified as potential candidates for therapeutic significance, addressing a broad range of medical ailments due to their feasible physicochemical properties and low cost (Kumar Rupak et al., 2016).

Contribution to Drug Design and Development

The significance of morpholine in drug design and development cannot be overstated. Its incorporation into bioactive molecules has demonstrated an ability to improve both pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. The synthesis of optically pure morpholine building blocks and their derivatives underscores the importance of this heterocycle in medicinal chemistry (U. Stojiljkovic et al., 2022). Moreover, a comprehensive review on the medicinal chemistry and pharmacological activity of morpholine-containing molecules has highlighted the morpholine ring as a privileged structure in drug development, showcasing its wide range of therapeutic applications (A. Kourounakis et al., 2020).

Safety And Hazards

The safety and hazards associated with “[3-(Morpholin-4-yl)oxan-3-yl]methanamine” would depend on its specific structure and properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(3-morpholin-4-yloxan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-8-10(2-1-5-14-9-10)12-3-6-13-7-4-12/h1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUAIBFJKJTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Morpholin-4-yl)oxan-3-yl]methanamine

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